REACTION_SMILES
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[CH3:24][I:25].[Cl:1][c:2]1[c:3]2[nH:4][c:5](-[c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[n:6][c:7]2[n:8][cH:9][n:10]1.[H-:22].[Na+:23].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[Cl:1][c:2]1[c:3]2[n:4][c:5](-[c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[n:6]([CH3:18])[c:7]2[n:8][cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2nc(-c3ccccc3)[nH]c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cn1c(-c2ccccc2)nc2c(Cl)ncnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |